molecular formula C10H9BrO3 B1470945 3-(2-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1706458-68-5

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Cat. No.: B1470945
CAS No.: 1706458-68-5
M. Wt: 257.08 g/mol
InChI Key: SLHHVLFDEIGCKM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₉BrO₃ It is characterized by the presence of a bromophenyl group attached to an oxetane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 2-bromobenzyl bromide with ethyl oxetan-3-carboxylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl-substituted oxetane carboxylic acids.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Bromophenyl)oxetane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)oxetane-3-carboxylic acid
  • 3-(2-Fluorophenyl)oxetane-3-carboxylic acid
  • 3-(2-Methylphenyl)oxetane-3-carboxylic acid

Uniqueness

3-(2-Bromophenyl)oxetane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-bromophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHHVLFDEIGCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 3
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 4
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 5
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 6
3-(2-Bromophenyl)oxetane-3-carboxylic acid

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